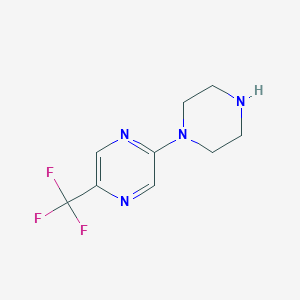

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine

Description

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a piperazine group at position 2 and a trifluoromethyl (CF₃) group at position 4. Pyrazine derivatives are known for their electron-deficient aromatic systems, which enhance interactions with biological targets, while the piperazine moiety contributes to solubility and bioavailability. The CF₃ group, a common bioisostere, improves metabolic stability and lipophilicity.

Structure

3D Structure

Properties

Molecular Formula |

C9H11F3N4 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

2-piperazin-1-yl-5-(trifluoromethyl)pyrazine |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-15-8(6-14-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 |

InChI Key |

HGNBHXOKCRXZMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(N=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Strategy

Representative Synthetic Procedure and Data

Example Synthesis from Literature

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone → Phenyltrimethylammonium tribromide, then thiourea | Formation of 2-aminothiazole intermediate | Not specified |

| 2 | Acetylation with acetic anhydride | Acetylated intermediate formation | Not specified |

| 3 | Functionalization at 5-position with (2R)-2-methylpyrrolidine | Introduction of chiral amine substituent | Not specified |

| 4 | Deprotection of acetyl group | Key intermediate obtained | Not specified |

| 5 | Coupling with 4,6-dichloropyrimidine under basic conditions | Formation of substituted pyrazine/pyrimidine | 59% isolated yield |

| 6 | Introduction of piperazine moiety via nucleophilic substitution or palladium-catalyzed coupling | Final compound formation | Not specified |

Analytical Data Example for Intermediate (Compound 9a)

| Parameter | Value |

|---|---|

| ^1H NMR (DMSO-d6) | δ 1.15 (3H, d, J=6.1 Hz), 7.08 (1H, s), 8.75 (1H, d, J=0.9 Hz), 12.09 (1H, s) |

| ESI-MS | m/z 472, 474 (M + H)^+ |

| Physical state | Pale yellow solid |

| Yield | 59% |

Alternative Synthetic Routes and Modifications

Copper-Catalyzed Chan-Lam Coupling

Modified Chan-Lam coupling reactions have been used to prepare arylpiperazines, which can be further coupled to pyrazine derivatives.

This method requires catalytic copper(II) acetate under oxygen atmosphere, often performed in sealed microwave vials at 45 °C for 12–24 hours to improve efficiency and compatibility with library synthesis.

Thiourea and Carbothioamide Derivatives

Thiourea coupling agents such as 1,1′-thiocarbonyldiimidazole facilitate the formation of carbothioamide linkages between piperazine and pyridine/pyrazine rings.

These methods allow the generation of diverse analogues for biological screening.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Halogenated pyrazine or pyrimidine | Piperazine, base (NaH, DIPEA) | RT to 100 °C, polar aprotic solvent | ~59% | Common, straightforward |

| Buchwald–Hartwig Coupling | Halogenated pyrazine | Piperazine, Pd catalyst, base | MW or reflux, inert atmosphere | Variable | Efficient for complex analogues |

| Cyclization from Hydrazide | Ethyl trifluoroacetate, hydrazine hydrate | Chloroacetyl chloride, POCl3 | Low temp to reflux | Good | Builds pyrazine core with CF3 |

| Chan-Lam Coupling | Aryl halides, piperazine derivatives | Cu(OAc)2, O2 | 45 °C, sealed vial | Moderate | Useful for library synthesis |

The preparation of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine involves multiple synthetic strategies centered on the construction of the trifluoromethyl-substituted pyrazine core and the subsequent introduction of the piperazine moiety. Nucleophilic aromatic substitution and palladium-catalyzed coupling reactions are the predominant methods for installing the piperazine group. The choice of method depends on the availability of intermediates, desired substitution pattern, and scale of synthesis.

Reported procedures demonstrate moderate to good yields with well-established purification and characterization protocols. Advances such as microwave-assisted synthesis and copper-catalyzed coupling have enhanced the efficiency and versatility of these preparations, facilitating the generation of analogues for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and proteins. The piperazine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues with Pyridine Cores

Compounds with pyridine cores and analogous substituents exhibit distinct physicochemical and pharmacological profiles:

Key Differences :

Pyrazole and Pyrazolopyrimidinone Analogues

Pyrazole derivatives with trifluoromethyl groups highlight the impact of heterocycle choice:

Key Differences :

- Metabolic Stability : Pyrazole’s five-membered ring increases metabolic resistance compared to pyrazine.

- Activity: Phenothiazine derivatives show antipsychotic effects, suggesting that core rigidity influences target engagement .

Pyrazine and Thienopyrazine Derivatives

Compounds with pyrazine-related cores demonstrate structural versatility:

Key Differences :

- Electronic Profile: Pyrazine’s electron deficiency may enhance π-π stacking in enzyme pockets, whereas thienopyrazine’s sulfur atom increases polar surface area .

- Biological Targets: Thienopyrazine derivatives target bacterial efflux pumps, whereas piperazine-pyrazine compounds are often explored for neurological applications.

Physicochemical and Pharmacokinetic Comparison

Biological Activity

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, mechanisms of action, and structural modifications that enhance efficacy.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a piperazine moiety and a trifluoromethyl group. The presence of these functional groups is believed to contribute to its biological activity, particularly in targeting various enzymes and receptors involved in disease processes.

Biological Activities

Research indicates that derivatives of pyrazine, including 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine, exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have highlighted the potential of pyrazine derivatives as anticancer agents. For instance, modifications to the pyrazine ring have been shown to enhance antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that compounds with similar structures inhibited cell growth effectively, suggesting that 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine may also possess similar properties .

- Inhibition of Enzymatic Activity : The compound has been explored for its ability to inhibit key enzymes involved in cancer progression. For example, the docking studies indicated strong binding affinities to matrix metalloproteinases (MMPs), which are crucial in tumor metastasis . The binding energy values suggest that structural modifications can lead to improved inhibitory effects.

The mechanisms through which 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine exerts its biological effects are under investigation. Key proposed mechanisms include:

- Cell Cycle Arrest : Studies using fluorescence-activated cell sorting (FACS) have shown that treatment with similar compounds leads to significant alterations in cell cycle progression, particularly inducing G1 phase arrest in cancer cells .

- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine can be influenced by its structural features. Modifications such as varying the substituents on the pyrazine ring or altering the piperazine structure can lead to enhanced potency and selectivity. For instance:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine | TBD | MMPs |

| Related Pyrazine Derivative | 0.98 ± 0.08 | A549 Cell Line |

| Hybrid Pyrazine-Urea Compound | TBD | Various Cancer Lines |

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

- Anticancer Screening : A study evaluated a series of pyrazine derivatives for their antiproliferative activity against multiple cancer cell lines, emphasizing the importance of structural modifications .

- Computational Studies : Molecular dynamics simulations have been employed to predict binding interactions between pyrazine derivatives and target proteins, providing insights into their potential efficacy as therapeutic agents .

- In Vivo Studies : Further research is needed to confirm the in vivo efficacy and safety profile of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine, as most current findings are based on in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.